Cas no 2171769-41-6 (2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate)

2-Hydroxyethyl 2-carbamoylazetidine-1-carboxylate is a versatile azetidine-based compound featuring both carbamate and carbamoyl functional groups. Its unique structure, combining a four-membered azetidine ring with a hydroxyethyl ester moiety, makes it a valuable intermediate in pharmaceutical and organic synthesis. The carbamoyl group enhances reactivity in amide bond formation, while the hydroxyethyl ester provides solubility and flexibility for further derivatization. This compound is particularly useful in the development of bioactive molecules, including protease inhibitors and other therapeutic agents, due to its ability to modulate steric and electronic properties. Its stability and synthetic accessibility further contribute to its utility in medicinal chemistry research.
2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate structure
2171769-41-6 structure
Product name:2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
CAS No:2171769-41-6
MF:C7H12N2O4
MW:188.181181907654
CID:6429358
PubChem ID:165531736

2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
    • EN300-1281194
    • 2171769-41-6
    • Inchi: 1S/C7H12N2O4/c8-6(11)5-1-2-9(5)7(12)13-4-3-10/h5,10H,1-4H2,(H2,8,11)
    • InChI Key: LWWZWDRTGDNAKQ-UHFFFAOYSA-N
    • SMILES: O(CCO)C(N1CCC1C(N)=O)=O

Computed Properties

  • Exact Mass: 188.07970687g/mol
  • Monoisotopic Mass: 188.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 92.9Ų

2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1281194-2500mg
2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
2171769-41-6
2500mg
$1931.0 2023-10-01
Enamine
EN300-1281194-500mg
2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
2171769-41-6
500mg
$946.0 2023-10-01
Enamine
EN300-1281194-10000mg
2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
2171769-41-6
10000mg
$4236.0 2023-10-01
Enamine
EN300-1281194-1.0g
2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
2171769-41-6
1g
$0.0 2023-06-07
Enamine
EN300-1281194-100mg
2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
2171769-41-6
100mg
$867.0 2023-10-01
Enamine
EN300-1281194-1000mg
2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
2171769-41-6
1000mg
$986.0 2023-10-01
Enamine
EN300-1281194-50mg
2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
2171769-41-6
50mg
$827.0 2023-10-01
Enamine
EN300-1281194-250mg
2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
2171769-41-6
250mg
$906.0 2023-10-01
Enamine
EN300-1281194-5000mg
2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate
2171769-41-6
5000mg
$2858.0 2023-10-01

Additional information on 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate

Introduction to 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate (CAS No. 2171769-41-6) in Modern Chemical and Pharmaceutical Research

2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate, identified by the CAS number 2171769-41-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the azetidine class of heterocyclic compounds, which are known for their versatility in medicinal chemistry. The presence of both hydroxyethyl and carbamoyl functional groups in its molecular structure imparts distinct reactivity and binding capabilities, making it a valuable scaffold for drug discovery and development.

The structural framework of 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate consists of a five-membered azetidine ring, which is a key feature that influences its pharmacological profile. The ring is substituted with a hydroxyethyl group at the 2-position and a carbamoyl group at the 1-position, along with a carboxylate moiety at the 1-position as well. This configuration creates multiple sites for interaction with biological targets, including enzymes and receptors, which are critical for modulating physiological processes.

In recent years, there has been growing interest in azetidine derivatives as potential therapeutic agents due to their ability to mimic natural amino acid structures while maintaining a high degree of chemical diversity. The hydroxyethyl group in 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate contributes to its solubility and bioavailability, while the carbamoyl group enhances its ability to form hydrogen bonds, which is essential for effective binding to biological targets. These properties make it an attractive candidate for further exploration in drug design.

One of the most compelling aspects of 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate is its potential application in the development of novel antimicrobial agents. The azetidine ring has been shown to exhibit activity against various bacterial strains by interfering with essential metabolic pathways. Additionally, the compound's ability to interact with bacterial cell wall components suggests that it may be effective in disrupting bacterial growth and survival mechanisms. This has led to several studies investigating its efficacy against multidrug-resistant bacteria, a critical challenge in modern medicine.

Furthermore, research has indicated that 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate may have applications in anti-inflammatory therapies. The compound's structural features allow it to modulate inflammatory pathways by interacting with key signaling molecules. Preliminary studies have shown promising results in reducing inflammation in experimental models, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. The ability of carbamoylazetidine derivatives to influence inflammatory responses makes them particularly interesting for therapeutic intervention.

The synthesis of 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the azetidine ring through cyclization reactions, followed by functionalization with hydroxyethyl and carbamoyl groups. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve the desired molecular structure efficiently.

From a pharmaceutical perspective, the development of new drug candidates like 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate relies heavily on computational modeling and high-throughput screening technologies. These tools help researchers predict the biological activity of compounds before they are synthesized, significantly reducing the time and cost associated with drug discovery. By leveraging these technologies, scientists can identify promising derivatives of carbamoylazetidine compounds that exhibit enhanced potency and selectivity.

The safety and efficacy of any new pharmaceutical compound must be rigorously evaluated through preclinical and clinical trials before it can be approved for human use. For 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate, these studies would focus on determining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as assessing its toxicity profile. Additionally, investigations into its mechanism of action would provide valuable insights into how it interacts with biological targets and produces therapeutic effects.

In conclusion, 2-hydroxyethyl 2-carbamoylazetidine-1-carboxylate (CAS No. 2171769-41-6) represents a significant advancement in the field of medicinal chemistry due to its unique structural features and potential biological activities. Its applications in antimicrobial and anti-inflammatory therapies highlight its importance as a lead compound for drug development. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.

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